

Ximenynic Acid: A Technical Overview of its Bioactive Properties

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Compound of Interest

Compound Name: *Ximenynic acid*

Cat. No.: *B190508*

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This technical guide provides an in-depth overview of **Ximenynic acid**, a long-chain acetylenic fatty acid with significant potential in the pharmaceutical and cosmetic industries. Addressed to researchers, scientists, and drug development professionals, this document details the compound's chemical properties, biological activities, and underlying mechanisms of action.

Core Chemical and Physical Properties

Ximenynic acid, also known as santalbic acid, is a naturally occurring fatty acid found in the seed oils of plants belonging to the Santalaceae and Ximeniaceae families. Its unique chemical structure, featuring both a double and a triple bond, is responsible for its distinct biological activities.

Property	Value	Source
CAS Number	557-58-4	[1] [2]
Molecular Formula	C18H30O2	[1] [2]
Molecular Weight	278.43 g/mol	[1] [2]
IUPAC Name	(E)-octadec-11-en-9-ynoic acid	[1] [2]
Melting Point	39-41 °C	[1] [2]
Boiling Point	416.8 °C at 760 mmHg	[1] [2]

Biological Activity and Mechanism of Action

Ximenynic acid has demonstrated a range of biological effects, primarily centered around its anti-inflammatory and anti-aging properties. These effects are largely attributed to its ability to modulate key enzymatic pathways involved in inflammation and tissue degradation.

Anti-Inflammatory Effects

The anti-inflammatory properties of **Ximenynic acid** are linked to its inhibition of enzymes involved in the arachidonic acid cascade. Specifically, it has been shown to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. These molecules are potent inflammatory mediators.

- **Cyclooxygenase (COX) Inhibition:** By inhibiting COX enzymes, **Ximenynic acid** reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
- **Lipoxygenase (LOX) Inhibition:** Inhibition of LOX enzymes by **Ximenynic acid** leads to a decrease in the production of leukotrienes, which are involved in various inflammatory and allergic responses.

The dual inhibition of COX and LOX pathways suggests that **Ximenynic acid** may offer a broad-spectrum anti-inflammatory effect.

Anti-Aging and Skin Health

Ximenynic acid has shown promise in promoting skin health and combating the signs of aging. Its primary mechanism in this regard is the inhibition of collagenase, the enzyme responsible for the breakdown of collagen.

- **Collagenase Inhibition:** By inhibiting collagenase, **Ximenynic acid** helps to maintain the integrity of the collagen matrix in the skin. This can lead to improved skin firmness and elasticity, and a reduction in the appearance of fine lines and wrinkles. One study highlighted that **Ximenynic acid** exhibited significant collagenase inhibition activity when compared to Catechin^{[2][3]}.

Furthermore, the anti-inflammatory properties of **Ximenynic acid** can also contribute to healthier skin by reducing inflammation-induced skin damage.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. Below are generalized protocols for assessing the biological activities of **Ximenynic acid**.

Prostaglandin Synthesis Inhibition Assay (In Vitro)

This assay is designed to determine the inhibitory effect of **Ximenynic acid** on prostaglandin synthesis, typically by measuring the inhibition of COX-1 and COX-2 enzymes.

- **Enzyme Preparation:** Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
- **Reaction Mixture:** The enzyme is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
- **Inhibitor Incubation:** Various concentrations of **Ximenynic acid** (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme mixture for a specific time (e.g., 15 minutes) at 37°C.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
- **Quantification:** The reaction is stopped after a defined period, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The percentage of inhibition is calculated for each concentration of **Ximenynic acid** relative to a vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Lipoxygenase Inhibition Assay (In Vitro)

This assay measures the ability of **Ximenynic acid** to inhibit the activity of lipoxygenase enzymes.

- **Enzyme Solution:** A solution of a lipoxygenase enzyme (e.g., soybean lipoxygenase) is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- **Inhibitor Incubation:** The enzyme solution is incubated with various concentrations of **Ximenynic acid** for a short period (e.g., 5-10 minutes) at room temperature.
- **Substrate Addition:** The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.
- **Measurement:** The formation of the hydroperoxy fatty acid product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) using a spectrophotometer.
- **Data Analysis:** The rate of the reaction is calculated, and the percentage of inhibition for each **Ximenynic acid** concentration is determined. The IC₅₀ value is then calculated.

Collagenase Inhibition Assay (In Vitro)

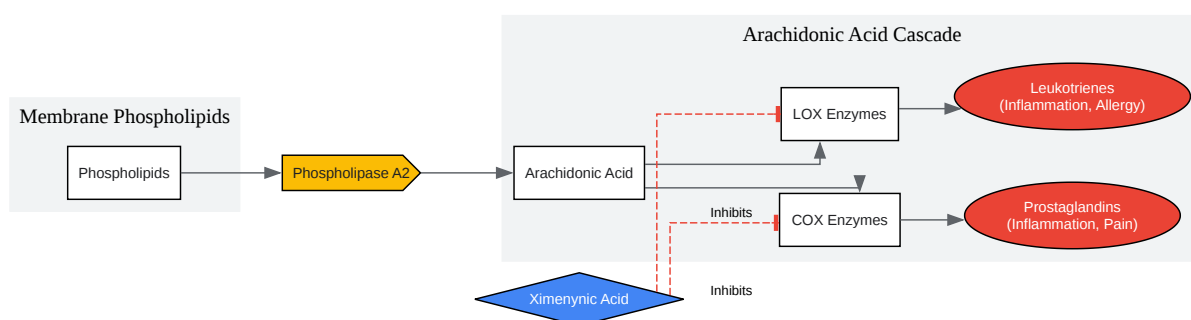
This assay determines the inhibitory effect of **Ximenynic acid** on the activity of collagenase.

- **Enzyme and Substrate:** A solution of collagenase from *Clostridium histolyticum* and a synthetic substrate such as N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) are prepared in a Tricine buffer.
- **Inhibitor Incubation:** The collagenase enzyme is pre-incubated with various concentrations of **Ximenynic acid** for a set time (e.g., 15 minutes).
- **Reaction Initiation:** The reaction is started by adding the substrate to the enzyme-inhibitor mixture.
- **Measurement:** The activity of the enzyme is measured by monitoring the decrease in absorbance of the substrate at a specific wavelength (e.g., 345 nm) over time using a spectrophotometer.

- Data Analysis: The percentage of collagenase inhibition is calculated for each concentration of **Ximenynic acid**, and the IC50 value is determined.

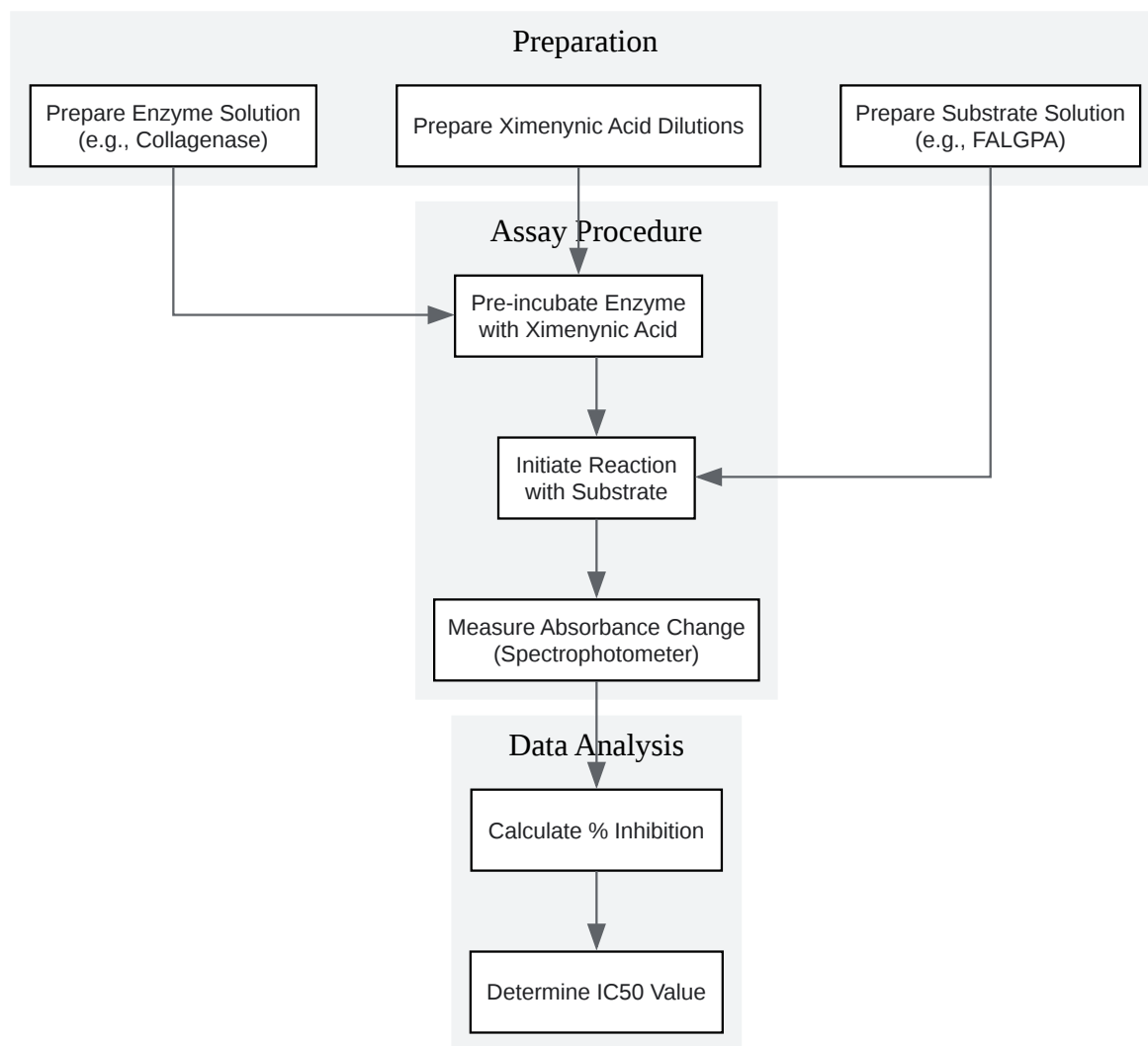
Signaling Pathways and Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.



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Caption: Anti-inflammatory mechanism of **Ximenynic acid** via inhibition of COX and LOX enzymes.



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Caption: General workflow for in vitro enzyme inhibition assays of **Ximenynic acid**.

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